molecular formula C16H21NO2 B3008794 N-(2-Phenylmethoxycyclohexyl)prop-2-enamide CAS No. 2361642-38-6

N-(2-Phenylmethoxycyclohexyl)prop-2-enamide

Cat. No.: B3008794
CAS No.: 2361642-38-6
M. Wt: 259.349
InChI Key: KOGMUQFDZKCLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylmethoxycyclohexyl)prop-2-enamide is an organic compound with a complex structure that includes a cyclohexyl ring, a phenylmethoxy group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylmethoxycyclohexyl)prop-2-enamide can be achieved through a multi-step process. One common method involves the coupling of 2-phenylmethoxycyclohexylamine with prop-2-enoyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Preparation of 2-phenylmethoxycyclohexylamine by reacting cyclohexylamine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Step 2: Coupling of 2-phenylmethoxycyclohexylamine with prop-2-enoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylmethoxycyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

N-(2-Phenylmethoxycyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-Phenylmethoxycyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    N-(2-Cyclohexyl)prop-2-enamide: Lacks the phenylmethoxy group, making it less complex.

    N-(2-Phenyl)prop-2-enamide: Contains a phenyl group without the methoxy substitution.

Uniqueness

N-(2-Phenylmethoxycyclohexyl)prop-2-enamide is unique due to its combination of a cyclohexyl ring, phenylmethoxy group, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(2-phenylmethoxycyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-16(18)17-14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h2-5,8-9,14-15H,1,6-7,10-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGMUQFDZKCLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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